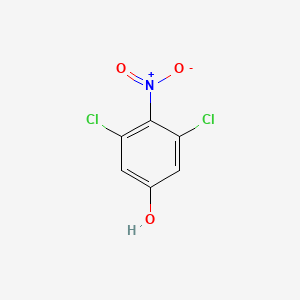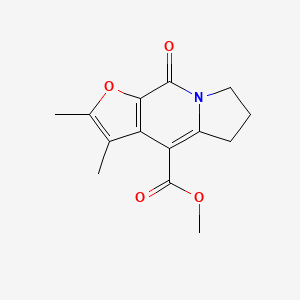
2-(Furan-2-yl)indolizine
Overview
Description
2-(Furan-2-yl)indolizine is an organic compound that is widely used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is a heterocyclic compound that is composed of two fused rings, a furan ring and an indolizine ring. The furan ring consists of four carbon atoms and one oxygen atom, while the indolizine ring consists of five carbon atoms and one nitrogen atom. The compound is also known as 2-furylindolizine, 2-furyl-1H-indolizine, and 2-(2-furyl)-1H-indolizine.
Scientific Research Applications
Structural Analysis and Properties
- Indolizine and furan rings in 2-(Furan-2-yl)indolizine derivatives display planarity and specific inclinations, influencing molecular conformation and potentially impacting chemical reactions and properties (Kakehi et al., 1993).
- The study of hexahydro- and octahydrofuro[f]indolizines, analogues of phenanthro[f]indolizidine alkaloids, shows how modifications in furan ring saturation can be achieved, indicating potential for creating diverse molecular structures (Szemes et al., 2004).
- The conformation of the oxopyrrolidine ring in certain furo[indolizine] derivatives suggests possibilities for varied molecular geometries and interactions, relevant in materials science and molecular design (Vrabel et al., 2004).
Synthetic Applications and Methodologies
- Studies on the synthesis of indolizines highlight the versatility and efficiency of different synthetic routes, useful for pharmaceutical and organic chemistry applications (Yang et al., 2018).
- Iron-catalyzed carbenoid-transfer reactions of vinyl sulfoxonium ylides for synthesizing indolizines demonstrate innovative approaches to create diverse heterocyclic compounds, highlighting the importance in synthetic chemistry (Vaitla et al., 2018).
- The development of methods for the regiospecific synthesis of indolizines, including solvent-free and metal-free approaches, indicates advancements in green chemistry and synthetic efficiency (Liu et al., 2015).
Photophysical and Sensing Applications
- The photophysical properties of certain benzofuran derivatives, closely related to indolizines, have been studied for potential use as metal ion sensors, suggesting similar applications for this compound derivatives (Kumar et al., 2015).
- A study on the fluorescence detection of Pb2+ ions using derivatives of 2-furaldehyde-indolizine shows the potential of these compounds in environmental monitoring and analytical chemistry (Wang Bing-xiang, 2012).
properties
IUPAC Name |
2-(furan-2-yl)indolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGLREXOFWHWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20414928 | |
| Record name | 2-furan-2-yl-indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20414928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28795-34-8 | |
| Record name | 2-furan-2-yl-indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20414928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




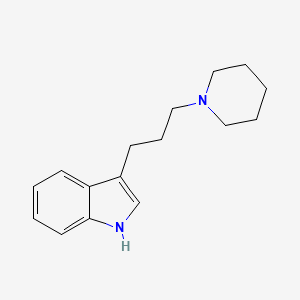


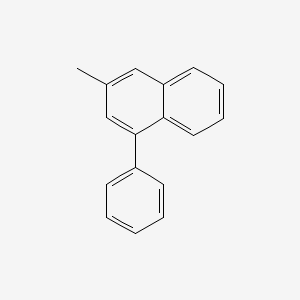
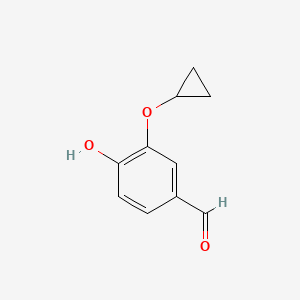
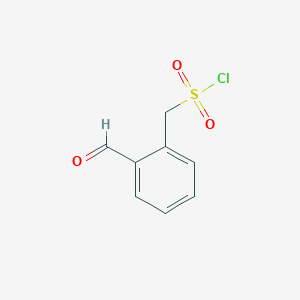
![Thiazolo[4,5-b]pyridine, 2-(methylthio)-](/img/structure/B1624348.png)
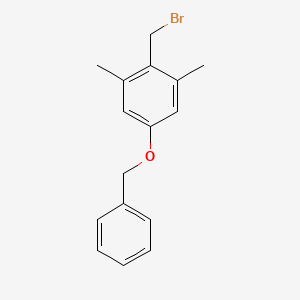
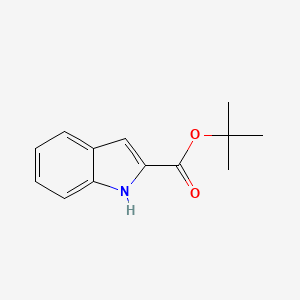
![tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1624355.png)
